molecular formula C17H13NO4 B187119 2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 294667-08-6

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B187119
CAS No.: 294667-08-6
M. Wt: 295.29 g/mol
InChI Key: OHGUIZGDCCILFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound with the molecular formula C17H13NO4 This compound features a dioxoisoindoline core substituted with a dimethylphenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of the dioxoisoindoline core, which can be synthesized through the cyclization of phthalic anhydride with an appropriate amine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The dioxoisoindoline core can be reduced to form hydroxy derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in research and industry.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The carboxylic acid group can form hydrogen bonds with biological targets, while the aromatic ring can participate in π-π interactions, influencing molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dimethylphenyl)isoindoline-1,3-dione: Lacks the carboxylic acid group, affecting its reactivity and applications.

    2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-4-carboxylic acid: Similar structure but with the carboxylic acid group in a different position, leading to different chemical properties.

Uniqueness

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. Its combination of a dioxoisoindoline core with a dimethylphenyl group and a carboxylic acid group makes it a versatile compound in various fields of research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-9-4-3-5-14(10(9)2)18-15(19)12-7-6-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGUIZGDCCILFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351064
Record name 2-(2,3-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294667-08-6
Record name 2-(2,3-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.